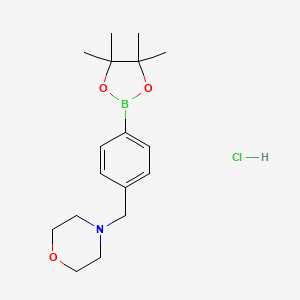

4-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンジル)モルホリン塩酸塩

説明

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C17H27BClNO3 and its molecular weight is 339.7 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

新規化合物の合成

この化合物は、新規化合物の合成における出発物質として頻繁に使用されます . そのユニークな構造により、さまざまな他の物質と反応して、さまざまな研究分野において潜在的な用途を持つ新しい化合物を生成することができます .

医薬品応用研究

この化合物のようなホウ酸化合物 は、医薬品応用研究で頻繁に使用されています . それらは、酵素阻害剤または特定のリガンド薬として機能することができます . これらの化合物は、腫瘍の治療、微生物感染症の治療に潜在的な用途があり、

作用機序

Target of Action

Compounds with similar structures are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may also be used in similar chemical reactions.

Mode of Action

Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can participate in the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction that forms a carbon-carbon bond. This suggests that this compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given its potential role in the suzuki-miyaura cross-coupling reaction , it can be inferred that this compound may facilitate the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

It is known that the suzuki-miyaura cross-coupling reaction, in which similar compounds are involved, is typically carried out in the presence of a palladium catalyst . This suggests that the presence of such a catalyst could be an important environmental factor influencing the action of this compound.

生物活性

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

- Chemical Formula : C17H26BNO3

- Molecular Weight : 293.31 g/mol

- CAS Number : 876316-33-5

- Purity : >98%

The compound features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which is known for its ability to participate in various chemical reactions such as Suzuki coupling. This property may contribute to its biological activity by facilitating the formation of biologically relevant compounds or enhancing drug delivery systems.

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells. For instance, studies have shown that boron-containing compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

Enzyme Inhibition

The morpholine structure in this compound suggests potential interactions with various enzymes. Morpholines are known to act as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have demonstrated that morpholine derivatives can inhibit serine proteases and other enzyme classes, impacting processes such as inflammation and cancer progression .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of morpholine derivatives have shown promising results. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the boron moiety may enhance these protective effects by stabilizing reactive intermediates .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride in vitro using various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with human serine proteases. The findings revealed that it acts as a competitive inhibitor with a Ki value indicating strong binding affinity. This suggests potential applications in therapeutic contexts where enzyme inhibition is desirable .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19;/h5-8H,9-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHPRNOSIRFDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674655 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944591-57-5 | |

| Record name | Morpholine, 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944591-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。